Hidrocloruro de lurasidona

Descripción general

Descripción

Lurasidone Hydrochloride is a second-generation (atypical) antipsychotic agent . It is used to treat symptoms of psychotic disorders, such as schizophrenia . This medicine can be used alone or with other medicines (e.g., lithium, valproate) to treat depression caused by bipolar disorder .

Molecular Structure Analysis

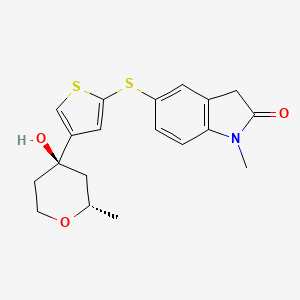

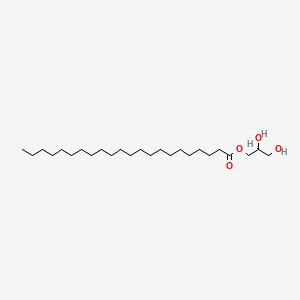

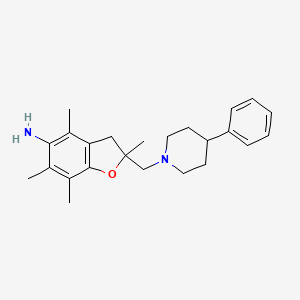

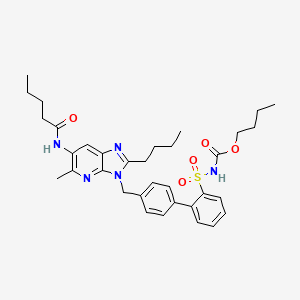

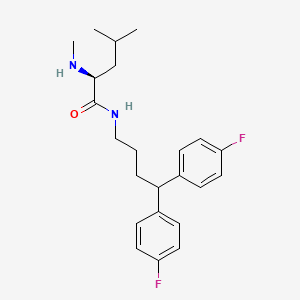

Lurasidone Hydrochloride is a benzisothiazol derivative . Its molecular formula is C28H36N4O2S.HCl and it has a molecular weight of 529.14 .

Chemical Reactions Analysis

Lurasidone Hydrochloride is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors .

Physical and Chemical Properties Analysis

Lurasidone Hydrochloride is a white to off-white solid . It is sparingly soluble in methanol, slightly soluble in ethanol, very slightly soluble in water and in acetone, and practically insoluble in 0.1 N hydrochloric acid and in toluene .

Aplicaciones Científicas De Investigación

Psicofarmacología

Hidrocloruro de lurasidona: se utiliza principalmente en el tratamiento de la esquizofrenia y la depresión bipolar . Funciona como antagonista en los receptores de dopamina D2 y serotonina 5-HT2A, que son cruciales en la patofisiología de estos trastornos. Su perfil farmacológico único también incluye agonismo parcial en los receptores 5-HT1A y antagonismo en los receptores noradrenérgicos α2A y α2C .

Investigación en neurociencia

En neurociencia, el HCl de lurasidona se estudia por su papel en el manejo de los síntomas depresivos en personas con esquizofrenia. Ha demostrado eficacia en la atenuación tanto de los síntomas depresivos como de los síntomas positivos y negativos asociados con la esquizofrenia . Esto lo convierte en una opción valiosa para el tratamiento en etapa temprana y para pacientes con síntomas depresivos predominantes.

Farmacología

Las propiedades farmacocinéticas de la lurasidona son significativas en los estudios farmacológicos. Se metaboliza por el citocromo P450 (CYP) 3A4, con una vida media de eliminación media de 18 horas, y está aproximadamente un 99% unido a las proteínas plasmáticas séricas . Su metabolismo no inhibe ni induce significativamente las enzimas hepáticas CYP450, lo cual es una consideración importante en los estudios de interacción fármaco-fármaco .

Tratamiento psiquiátrico

En el tratamiento psiquiátrico, la lurasidona es valorada por su menor riesgo de discinesia tardía en comparación con los antipsicóticos más antiguos . Se utiliza para tratar la esquizofrenia en adultos y adolescentes, así como episodios de depresión relacionados con el trastorno bipolar en adultos y niños .

Biología molecular y bioquímica

La estructura molecular del HCl de lurasidona, que presenta el anillo de isoindol-1,3-diona y el anillo de benzoisotiazol, es de interés en biología molecular y bioquímica. Estos anillos son susceptibles a la hidrólisis alcalina y la oxidación, respectivamente, lo que influye en la solubilidad y la estabilidad del compuesto . Los estudios se han centrado en mejorar estas propiedades mediante la formación de complejos de orden superior con hidroxipropil-β-ciclodextrina .

Mecanismo De Acción

Target of Action

Lurasidone hydrochloride, a second-generation (atypical) antipsychotic agent, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors .

Mode of Action

Lurasidone hydrochloride acts as an antagonist at its primary targets. It inhibits the activity of D2, 5-HT2A, and 5-HT7 receptors . Additionally, it acts as a partial agonist at 5-HT1A receptors . This complex interaction with multiple receptors is thought to contribute to its antipsychotic and antidepressant effects .

Biochemical Pathways

Its antagonistic action on d2 and 5-ht2a receptors is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects as compared to typical antipsychotics .

Pharmacokinetics

Lurasidone hydrochloride is administered once daily and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .

Action Environment

The action, efficacy, and stability of lurasidone hydrochloride can be influenced by various environmental factors. For instance, its bioavailability is increased when taken with food .

Safety and Hazards

Lurasidone Hydrochloride has been associated with certain side effects. Common side effects include sleepiness, movement disorders, nausea, and diarrhea . Serious side effects may include the potentially permanent movement disorder tardive dyskinesia, neuroleptic malignant syndrome, an increased risk of suicide, angioedema, and high blood sugar levels .

Direcciones Futuras

Lurasidone Hydrochloride has received regulatory approval for the treatment of schizophrenia in the US, Canada, the EU, Switzerland, and Australia, and also for bipolar depression in the US and Canada . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring its potential uses in other conditions.

Análisis Bioquímico

Biochemical Properties

Lurasidone hydrochloride exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, distinctive 5-HT7 antagonistic activity, partial agonism at 5-HT1A receptors, and modest antagonism at noradrenergic α2A and α2C receptors . It interacts with these enzymes and proteins, affecting biochemical reactions in the body .

Cellular Effects

Lurasidone hydrochloride influences cell function by interacting with various cell signaling pathways. Its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its partial agonism at 5-HT1A receptors, play a significant role in its cellular effects .

Molecular Mechanism

It is believed that its efficacy is mediated mainly through antagonist activity at dopamine D2 and serotonin 5-HT2A receptors . It exerts its effects at the molecular level through binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

In adult healthy subjects and patients, a 40 mg dose of Lurasidone hydrochloride results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .

Metabolic Pathways

Lurasidone hydrochloride is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors .

Transport and Distribution

Lurasidone hydrochloride is mostly eliminated in the feces, indicating its distribution within the body . It is approximately 99% bound to serum plasma proteins, suggesting its transport mechanism .

Propiedades

IUPAC Name |

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKCRUIRPWNMLK-SCIYSFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027714 | |

| Record name | Lurasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367514-88-3 | |

| Record name | Lurasidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367514-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurasidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lurasidone HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURASIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4I5851I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)